Ethyl 7-chloro-2-oxoheptanoate (CAS: 78834-75-0) is a linear, bifunctional organic compound featuring a β-keto-ester group and a terminal alkyl chloride.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdeea69rgJZrFmMgWXlwKlVEomDRbgMU1ZHJ-32IqufcgyVFUh9KJgS-Hgm8r_jS3uNFGUGBQ-uojdsuhXUQ5zmQxzTutIZREljjDWIJMUKbUI7RRQPGAwgpKkmFzscdZvKbntaa1eQ63OEw3S0-OSZaRXgVSTt287M0KWdqFkf-PQ_BNX25TOcszi0-HIUkWL40wZ2f9M1FFzV4BAwXe-ZegC7y3Bg3Q-MDxyyCX0jrmEKKR8XoJh)] This structure makes it a versatile C7 building block, primarily utilized as a critical intermediate in multi-step organic syntheses.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdeea69rgJZrFmMgWXlwKlVEomDRbgMU1ZHJ-32IqufcgyVFUh9KJgS-Hgm8r_jS3uNFGUGBQ-uojdsuhXUQ5zmQxzTutIZREljjDWIJMUKbUI7RRQPGAwgpKkmFzscdZvKbntaa1eQ63OEw3S0-OSZaRXgVSTt287M0KWdqFkf-PQ_BNX25TOcszi0-HIUkWL40wZ2f9M1FFzV4BAwXe-ZegC7y3Bg3Q-MDxyyCX0jrmEKKR8XoJh)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)] Its most prominent and industrially significant role is as a key precursor in the manufacturing of Cilastatin, a renal dehydropeptidase inhibitor, and in synthetic routes towards Biotin (Vitamin H).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] The compound's utility is defined by the differential reactivity of its functional groups, allowing for sequential chemical transformations essential for constructing complex molecular targets.
Substituting Ethyl 7-chloro-2-oxoheptanoate with analogs, such as the corresponding bromo- or iodo-derivatives, is often unviable in established industrial processes. The reactivity of the terminal halide is a critical process parameter; alkyl chlorides are less reactive than bromides or iodides, a property that can be essential for preventing side reactions when other parts of the molecule are being transformed.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] This controlled reactivity is key to achieving high yields and purity in complex syntheses like that of Cilastatin.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] Furthermore, switching the ethyl ester for a methyl or other alkyl ester can alter solubility in specific solvent systems, affecting reaction rates, homogeneity, and purification efficiency. These seemingly minor structural changes necessitate significant process re-validation, making this specific CAS number a non-interchangeable specification for qualified production lines.
In the industrial synthesis of Cilastatin, Ethyl 7-chloro-2-oxoheptanoate serves as a critical raw material. Optimized processes utilizing a Grignard reaction between 1-bromo-5-chloropentane and diethyl oxalate consistently achieve high yields and purity for this intermediate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] A documented industrial process reports an isolated yield of 72% with a product purity of 98.2% by GC analysis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Alternative synthetic routes are often longer, leading to lower overall yields (around 60-63%) and increased production costs, making the Grignard route with this specific precursor the preferred industrial method.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)]
| Evidence Dimension | Isolated Yield & Purity |
| Target Compound Data | 72% yield; 98.2% purity |
| Comparator Or Baseline | Alternative multi-step synthetic routes: ~60-63% total recovery |
| Quantified Difference | ~9-12% higher overall yield compared to longer synthetic routes |
| Conditions | Industrial scale Grignard reaction using 1-bromo-5-chloropentane and diethyl oxalate in a toluene/THF solvent system. |
This demonstrates the compound's validated role in a cost-effective, high-yield industrial process, making it a reliable choice for pharmaceutical supply chains.
A significant challenge in the Grignard synthesis of this compound is the competing Wurtz coupling side reaction, which reduces yield and complicates purification.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Process patents specify that using a mixed solvent system of toluene with an organic base co-solvent (like THF or triethylamine) at a volume ratio of 0.2–0.8 : 1 (base:toluene) effectively suppresses this side reaction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)] Without such optimization, or with less stable precursors, Wurtz impurities are more prevalent, leading to lower product purity and yield.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] The stability of the C-Cl bond in the 1-bromo-5-chloropentane starting material is crucial for the selective formation of the desired Grignard reagent, a selectivity not achievable with di-bromo starting materials.
| Evidence Dimension | Side Reaction Suppression |
| Target Compound Data | Wurtz side reaction is suppressed, enabling >98% product purity. |
| Comparator Or Baseline | Grignard reactions without optimized solvent/base conditions, where Wurtz coupling is a significant side reaction. |
| Quantified Difference | Enables achievement of >98% purity by minimizing Wurtz byproducts. |
| Conditions | Grignard reaction in toluene with an organic base (e.g., THF) co-solvent at a controlled ratio. |
Procuring this compound, made via an optimized process, ensures a lower impurity profile, simplifying downstream purification and improving final API quality.
This compound is the specified precursor in optimized, high-yield manufacturing routes for Cilastatin, an API used to inhibit renal enzymes and extend the efficacy of certain antibiotics.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHk4MlGqYk3iL85vvmSZWcIMhxLPlitEzL_LmU0J7A-J1sBL0sOOZRdgsRmwBN8rW616T9EOADF2osrIMtpPBzH8er0wmVawhMFb190cauxypklnyXwiM9ln3eBMvmfLoQtW0bsKLxLYHm2YoYO_02EAY6980enlS8Tyuo_wA3jclEK60Qu-lPBk3LT2NmCTVJXFBnjCToPLhVCx3j6exd74l1EdY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BDimmit%2BCounty%2C%2BUS)] Its use is central to a process that achieves yields over 70% with high purity, making it the procurement choice for cost-effective and reliable Cilastatin production.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGy2QDpkkcvAnUFmy8Jun1gsZFERReAQorwgTfGvJ3aBmZjInEDh219bot84NaWRrcsktRkAakJL4Zwz2IzaIX20WLjDiIpisHlKbFUdzUZTfBDKvjvOTq51xZ869EAlRYSRxqqOTprZOgMnXeAg7SPXWKeH-ROXMy2rnDxVn_)]
Ethyl 7-chloro-2-oxoheptanoate is a documented intermediate in various total synthesis routes for Biotin.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLJNjJFBdezQEKuMswcHA7BPjZLZp-aTEFgHGeiJe56r67W5B7qOW7pirojxFxKExjXVJNEULNFviPWKB_2Dkn-wydmksup_1Lha_fzTw6e47vCjqmMqrLQt7v7Yi_E1Gb1K3FQ%3D%3D)] The compound's bifunctional nature allows for the systematic construction of the complex bicyclic ring system and the valeric acid side chain characteristic of the Biotin molecule.
Beyond its major pharmaceutical applications, the keto-ester and terminal chloride functionalities provide two distinct reactive sites for sequential modification. This makes it a useful building block for synthesizing substituted long-chain compounds or for constructing heterocyclic systems, such as in the development of novel BCL-XL inhibitors for cancer research.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKlbm1M5f6VlyZKF5j8TTxCWTwgsG5YG1drSi_nFgxKVwdiVv7dwKtoH3ivqtMxe4s2cPHm360kw4wnN71KFyly6PHo7VKSE-jnF-TYlBlUMn_GYsOINTGxFn2ciT8Z8O40NF7B9TndmE%3D)]
Irritant